2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
This compound features a benzothiadiazine dioxide core (1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-one) substituted with a 4-ethylphenyl group at position 2 and a benzonitrile-methyl group at position 2. Its design aligns with strategies for optimizing pharmacokinetics and target engagement seen in related heterocyclic systems .
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-17-11-13-20(14-12-17)26-23(27)25(16-19-8-4-3-7-18(19)15-24)21-9-5-6-10-22(21)30(26,28)29/h3-14H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVQZBCRZOUOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiadiazine Ring : This may involve reactions with sulfur-containing reagents to construct the thiadiazine framework.
- Introduction of Functional Groups : The addition of ethylphenyl and benzonitrile moieties is crucial for enhancing biological activity.
- Purification Techniques : Common methods include recrystallization and chromatography to isolate the desired product in high purity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes related to disease pathways.
- Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds related to thiadiazine structures often exhibit:
- Antimicrobial Activity : Several studies have reported that related compounds show significant antibacterial and antifungal properties.
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
Case Studies
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of thiadiazine derivatives on various cancer cell lines. Results indicated that certain modifications led to increased potency against breast and lung cancer cells.
-
Antimicrobial Studies :
- In vitro tests showcased that compounds similar to 2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile exhibited significant activity against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Ethyl Group at Position 4 | Enhanced lipophilicity and cellular uptake |
| Dioxido Group | Increased interaction with biological targets |
| Benzonitrile Moiety | Improved binding affinity to target receptors |
Recent Studies
Recent literature has focused on exploring the pharmacological potential of thiadiazine derivatives. For instance:
- A study published in 2023 highlighted a series of thiadiazine compounds that showed promising results in inhibiting tumor growth through targeted molecular interactions .
- Another investigation into the antimicrobial properties of similar compounds revealed their effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazine/Benzothiazine Cores
Compounds with Benzonitrile Moieties
Heterocyclic Systems with Sulfone/Thiadiazine Motifs
Key Structural and Functional Insights
Core Heterocycle Impact: The benzothiadiazine dioxide core in the target compound offers rigidity and polarity, similar to HCV inhibitors () and benzothiazine derivatives (). This contrasts with thiadiazoles () or oxazolidinones (), which prioritize different binding interactions. The 1,1-dioxido group enhances hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., HCV polymerase) .
Benzonitrile: Common in CNS-active () and anticancer () compounds, likely due to its electron-withdrawing nature and metabolic stability.
Synthetic Challenges :
- Modifying pre-formed benzothiadiazine rings (as in ) risks regioselectivity issues, suggesting the target compound’s substituents were strategically introduced early in synthesis.
Biological Activity Trends :
- Benzonitrile-containing compounds (e.g., perampanel, ) often exhibit potent receptor binding, while benzothiadiazines () target viral enzymes. The target compound’s activity may depend on the interplay between its core and substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
